(E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10-6-7-12(25-10)8-18-19-15(21)9-17-16(22)13-4-3-5-14(11(13)2)20(23)24/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUPXIQXZOJCNF-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320038 | |
| Record name | 2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391892-98-1 | |
| Record name | 2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural elements:
- Nitro Group : Known for enhancing biological activity through various mechanisms.
- Hydrazine Linkage : Often associated with anticancer and antimicrobial properties.
- Furan Substituent : Contributes to the compound's reactivity and potential therapeutic applications.
1. Antimicrobial Activity
Nitro-containing compounds, including (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide, are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. Key findings include:
- Mechanism : The reduction of the nitro group produces toxic intermediates that bind covalently to DNA, causing nuclear damage .
- Comparative Studies : Similar compounds like metronidazole exhibit significant antimicrobial activity against various pathogens, suggesting a potential for this compound in treating infections .
2. Anticancer Activity
Research indicates that hydrazine derivatives can exhibit anticancer properties. The unique structure of (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide may enhance its efficacy against cancer cells.
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells could be linked to its structural components, particularly the nitro and hydrazine groups.
3. Anti-inflammatory Activity
The anti-inflammatory potential of nitro compounds has been widely documented. (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide may also exhibit such effects.
- Inhibition of Pro-inflammatory Mediators : Nitro derivatives have been shown to inhibit enzymes such as iNOS and COX-2, which are critical in inflammatory processes .
- Experimental Evidence : Studies indicate that related compounds can significantly reduce inflammation markers in animal models, suggesting a similar potential for this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and structural features of compounds related to (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylfuran | Contains furan ring | Antimicrobial |
| Nitrofurantoin | Nitro group present | Antibacterial |
| Hydralazine | Hydrazine derivative | Antihypertensive |
| Benzamide Derivatives | Amide linkage | Diverse activities |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of nitro-containing compounds:
- Study on Nitro Compounds : A comprehensive review highlighted the diverse biological activities of nitro derivatives, emphasizing their role in drug development .
- Synthesis and Testing : Research involving similar hydrazine derivatives demonstrated promising results in anticancer assays, reinforcing the potential applications of (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide in oncology.
Comparison with Similar Compounds
Substituent Effects on Aromatic Moieties
- N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide () Structural Difference: Replaces the 5-methylfuran group with a 5-(4-chlorophenyl)furan. Impact: The chloro substituent increases lipophilicity and may enhance binding to hydrophobic targets.
(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline ()
- Structural Difference : Lacks the hydrazinyl-oxoethyl bridge, directly linking the nitroaniline to the furan.
- Impact : The absence of the hydrazinyl group simplifies the structure but reduces conformational flexibility. X-ray data show a dihedral angle of 4.5° between furan and benzene rings, suggesting near-planarity, which contrasts with the twisted geometry of hydrazone-containing analogs .
Functional Group Variations
- 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide () Structural Difference: Substitutes the nitrobenzamide with a methoxyphenyl-acetamide group. However, the nitro group’s role in redox interactions is absent here .
N′-{4-[2-(1H–benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide - N-(3-nitrophenyl) acetamide ()
Spectroscopic and Crystallographic Data
Q & A
Q. What synthetic routes are commonly employed for synthesizing (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide?
The compound is synthesized via multi-step reactions involving hydrazone formation and amide coupling. A typical approach includes:
- Hydrazone formation : Reacting 5-methylfuran-2-carbaldehyde with hydrazine derivatives under acidic or reflux conditions to form the hydrazinyl intermediate.
- Amide coupling : Condensation of the hydrazinyl intermediate with 3-nitro-2-methylbenzoyl chloride or activated esters (e.g., using EDC/HOBt) in aprotic solvents like DMF or THF .
- Purification : Recrystallization from methanol or ethanol is often used to isolate the final product, with purity confirmed via HPLC/UV-MS .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- Elemental analysis : To verify stoichiometry of C, H, N, and O.
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹, and N-H stretches).
- NMR : ¹H/¹³C NMR resolves aromatic protons, hydrazone CH=N (~8.5–9.5 ppm), and methyl groups .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How is the (E)-configuration of the hydrazone moiety validated?
The E-isomer is confirmed via:
- X-ray crystallography : Single-crystal diffraction data (e.g., SHELX refinement) provide unambiguous evidence of the geometry .
- NOESY NMR : Absence of cross-peaks between the hydrazone CH=N proton and substituents on the furan ring supports the trans configuration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the (E)-isomer?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor hydrazone formation, while additives like acetic acid enhance selectivity .
- Temperature control : Reflux conditions (80–100°C) accelerate imine formation but may require quenching to prevent isomerization.
- Catalysis : Transition metal salts (e.g., ZnCl₂) or molecular sieves can improve reaction efficiency .
- Design of Experiments (DoE) : Factorial designs or response surface methodologies quantify interactions between variables (e.g., pH, stoichiometry) .
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require:
- Cross-validation : Repeating spectral analysis under standardized conditions (solvent, temperature).
- DFT calculations : Compare experimental NMR/IR with computational models to identify conformational flexibility or hydrogen bonding effects .
- Thermal analysis : TGA/DSC can detect polymorphic transitions or solvate formation affecting crystallographic data .
Q. What mechanistic insights explain the biological activity of this compound?
The compound’s bioactivity (e.g., antimicrobial, DNA binding) arises from:
- Hydrazone coordination : Metal ions (e.g., Co²⁺, Ni²⁺) bind to the hydrazone moiety, enhancing intercalation with DNA via π-π stacking .
- Nitro group reactivity : The 3-nitro substituent on the benzamide acts as an electron-withdrawing group, stabilizing charge-transfer interactions with biological targets .
- Furan ring hydrophobicity : The 5-methylfuran group facilitates membrane penetration in microbial assays .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with enzymes (e.g., fungal CYP51) to rationalize antifungal activity .
- MD simulations : Model solvation effects and stability in biological environments .
Q. What strategies are recommended for studying the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC .
- pH-dependent stability : Assess hydrolysis of the hydrazone bond in buffered solutions (pH 1–12) using UV-Vis kinetics .
- Crystallographic stability : Compare shelf-stated vs. recrystallized forms using PXRD to detect polymorphic shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
